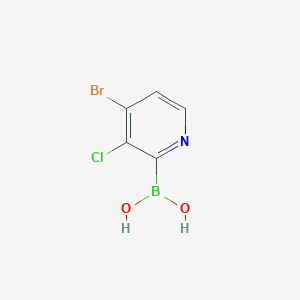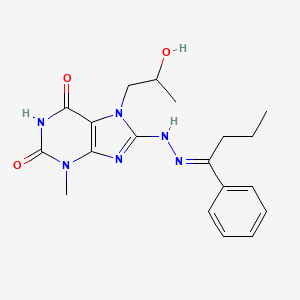![molecular formula C26H29FN4O2 B2481133 2-(6-ethyl-2-(4-fluorophenyl)-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(2-ethyl-6-methylphenyl)acetamide CAS No. 1251593-03-9](/img/structure/B2481133.png)
2-(6-ethyl-2-(4-fluorophenyl)-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(2-ethyl-6-methylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound belongs to a class of chemicals that often exhibit significant biological activities due to their complex molecular structures. Compounds with pyrimidinyl and phenyl groups, for example, have been explored for their antitumor, antimicrobial, and herbicidal activities due to their unique structural attributes and functional groups.
Synthesis Analysis
The synthesis of similar compounds typically involves multi-step chemical reactions, starting from simple precursors to complex structures. For example, a related compound was synthesized using a base-catalyzed reaction involving ethyl benzoylacetate and amidinoacetamide, followed by cyclization and further functionalization steps (Brown & Waring, 1977).
Molecular Structure Analysis
The molecular structure of related compounds has been determined using techniques like X-ray diffraction, revealing intricate details about the arrangement of atoms and the geometry of the molecule. These studies show that the conformation of the molecule can significantly affect its biological activities (Gurskaya et al., 2003).
Chemical Reactions and Properties
Compounds with similar structures participate in various chemical reactions, including hydrogen bonding, which plays a crucial role in determining their reactivity and interactions with biological targets. The presence of functional groups like fluoro and acetyl can influence the compound's chemical behavior and its ability to form specific interactions (Subasri et al., 2016).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting point, and crystal structure, are crucial for their application in various fields. Solvatomorphism, for instance, can impact the compound's stability and formulation (Cleetus et al., 2020).
Chemical Properties Analysis
The chemical properties, including reactivity, stability under different conditions, and interactions with other molecules, are influenced by the molecular structure. Studies have shown that modifications to the molecule can lead to significant changes in its chemical properties and biological activities (Costello et al., 1991).
Aplicaciones Científicas De Investigación
Synthesis and Biological Activities
Antitumor Activities
Compounds with pyrimidinone and tetrahydropyrimidine structures have been synthesized and evaluated for their selective antitumor activities. The synthesis approach often involves using specific amino acids or chemical reagents to obtain the desired structural configurations, which are then tested for their efficacy against various cancer cell lines (Xiong Jing, 2011) Synthesis and Antitumor Activities.
Antimicrobial and Herbicidal Activity
Novel derivatives, including pyrimidinones and oxazinones fused with thiophene rings, have been synthesized for antimicrobial applications. These compounds show good antibacterial and antifungal activities, making them potential candidates for developing new antimicrobial agents. Similarly, compounds with herbicidal activities have been designed and synthesized, showing efficacy against dicotyledonous weeds (A. Hossan et al., 2012) Synthesis and Antimicrobial Activity.
Diagnostic and Therapeutic Applications
The synthesis of radiolabeled compounds, such as [18F]PBR111, for imaging translocator proteins (18 kDa) with positron emission tomography (PET) highlights the role of pyridine and pyrimidine derivatives in developing diagnostic tools. These compounds can be used to study neuroinflammatory processes, providing insights into the diagnosis and monitoring of neurological diseases (F. Dollé et al., 2008) Radiosynthesis of [18F]PBR111.
Propiedades
IUPAC Name |
2-[6-ethyl-2-(4-fluorophenyl)-4-oxo-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-3-yl]-N-(2-ethyl-6-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29FN4O2/c1-4-18-8-6-7-17(3)24(18)29-23(32)16-31-25(19-9-11-20(27)12-10-19)28-22-13-14-30(5-2)15-21(22)26(31)33/h6-12H,4-5,13-16H2,1-3H3,(H,29,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRRVYMADAOBURW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1NC(=O)CN2C(=NC3=C(C2=O)CN(CC3)CC)C4=CC=C(C=C4)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(3-methyl-4-(p-tolyl)piperazin-1-yl)-5-phenyl-7-(p-tolyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2481051.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-oxo-4H-chromene-3-carboxamide](/img/structure/B2481054.png)
![8-fluoro-2-(tetrahydro-2H-pyran-4-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2481056.png)
![5-Bromo-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]pyridine-3-carboxamide](/img/structure/B2481057.png)
![N-[4,5-dimethyl-3-[(4-methylpiperazin-1-yl)-pyridin-2-ylmethyl]thiophen-2-yl]furan-2-carboxamide](/img/structure/B2481058.png)
![N-(2,6-dimethylphenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2481061.png)

![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-3,4-dimethoxybenzamide](/img/structure/B2481063.png)
![2-(benzo[d][1,3]dioxol-5-yl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)acetamide](/img/structure/B2481064.png)

![3-(benzyloxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B2481071.png)
